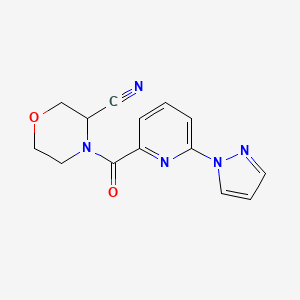

4-(6-Pyrazol-1-ylpyridine-2-carbonyl)morpholine-3-carbonitrile

Description

Properties

IUPAC Name |

4-(6-pyrazol-1-ylpyridine-2-carbonyl)morpholine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c15-9-11-10-21-8-7-18(11)14(20)12-3-1-4-13(17-12)19-6-2-5-16-19/h1-6,11H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLPHXOKNQXHKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)C2=NC(=CC=C2)N3C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Solubility : The carbonyl linker and pyrazole in the target compound likely improve aqueous solubility, whereas the methyl groups in the analogue reduce polarity.

Pharmacokinetic Predictions

| Parameter | Target Compound | Analogue |

|---|---|---|

| CYP450 Inhibition | Moderate (CYP3A4) | Low |

| Plasma Protein Binding | ~85% | ~70% |

| Half-Life (t₁/₂) | ~6–8 hours | ~2–3 hours |

The target compound’s extended half-life and higher protein binding suggest improved therapeutic durability compared to the analogue.

Q & A

Q. What are the optimal synthetic routes for 4-(6-Pyrazol-1-ylpyridine-2-carbonyl)morpholine-3-carbonitrile, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis of this compound typically involves coupling pyrazole-containing precursors with morpholine derivatives. A stepwise approach is recommended:

- Step 1: Prepare 6-pyrazol-1-ylpyridine-2-carboxylic acid via nucleophilic substitution between pyrazole and halogenated pyridine intermediates.

- Step 2: Activate the carboxylic acid using coupling agents like EDCI/HOBt to form the corresponding carbonyl chloride.

- Step 3: React the activated intermediate with morpholine-3-carbonitrile under basic conditions (e.g., triethylamine) to form the final product.

Key Optimization Strategies:

- Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the carbonyl intermediate.

- Monitor reaction progress via TLC or HPLC to identify optimal quenching points.

- Purify via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer: A multi-technique approach is essential:

- 1H/13C NMR:

- Identify pyrazole (δ 7.5–8.5 ppm) and pyridine (δ 8.0–8.8 ppm) protons.

- The morpholine ring shows distinct signals for methylene groups (δ 3.5–4.0 ppm) and the carbonitrile carbon (δ ~115 ppm).

- IR Spectroscopy:

- Confirm the carbonyl (C=O) stretch at ~1680 cm⁻¹ and nitrile (C≡N) absorption at ~2230 cm⁻¹.

- Mass Spectrometry (HRMS):

- Validate the molecular ion peak ([M+H]+) and fragmentation patterns (e.g., loss of morpholine or pyrazole moieties).

Data Interpretation Tips:

- Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. How can SHELX software be applied in the crystallographic refinement of this compound, and what challenges arise due to its molecular complexity?

Methodological Answer: SHELX Workflow:

- Data Collection: Use high-resolution single-crystal X-ray diffraction (SC-XRD) data (e.g., Cu-Kα radiation, 100 K).

- Structure Solution: Employ SHELXD for dual-space methods to resolve phase problems caused by the compound’s heterocyclic rings.

- Refinement: Apply SHELXL with anisotropic displacement parameters for non-hydrogen atoms.

Challenges and Solutions:

Q. What strategies resolve contradictions in biological activity data when testing this compound against different molecular targets?

Methodological Answer: Root Causes of Discrepancies:

- Target Plasticity: Conformational flexibility in binding pockets (e.g., kinases vs. GPCRs).

- Assay Conditions: Variability in pH, ionic strength, or co-solvents (e.g., DMSO concentration).

Resolution Strategies:

Q. What computational methods predict the interaction between this compound and enzymatic targets, and how do force field parameters affect accuracy?

Methodological Answer: Recommended Workflow:

- Docking Studies: Use AutoDock Vina or Glide with flexible ligand settings to account for pyrazole rotation.

- Molecular Dynamics (MD): Simulate binding stability (≥100 ns) using AMBER or CHARMM force fields.

Critical Considerations:

Q. How can polymorph screening be systematically conducted for this compound, and what analytical tools differentiate crystalline forms?

Methodological Answer: Screening Protocol:

- Solvent Diversity: Crystallize from 10+ solvents (e.g., ethanol, acetonitrile, THF) using cooling or antisolvent methods.

- Thermal Analysis: Perform DSC/TGA to identify phase transitions (e.g., melt-recrystallization events).

Characterization Tools:

- PXRD: Compare experimental diffractograms with simulated patterns from SC-XRD data.

- Raman Spectroscopy: Detect subtle lattice vibrations (e.g., shifts in nitrile stretching bands between forms).

Case Study: A related morpholine-carbonitrile compound exhibited three polymorphs with bioavailability differences >20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.